molecular formula C15H20ClNO2 B2606857 Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate CAS No. 946742-67-2

Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate

Cat. No.: B2606857
CAS No.: 946742-67-2
M. Wt: 281.78
InChI Key: MTIDPPCFDAZMES-UHFFFAOYSA-N
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Description

Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate is a chemical compound with the molecular formula C15H20ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate typically involves the reaction of 2-chlorobenzyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and more efficient purification methods like crystallization and chromatography can also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)acetate
  • Methyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate
  • 1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying its effects in various scientific research applications .

Properties

IUPAC Name

methyl 2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIDPPCFDAZMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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